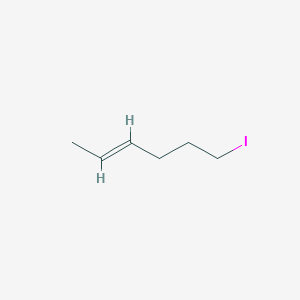![molecular formula C9H11F2N3O5 B2695474 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856096-89-3](/img/structure/B2695474.png)
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound characterized by the presence of difluoroethoxy and nitro-substituted pyrazole groups. Due to its unique structure, this compound is of significant interest in various fields of scientific research, including medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following key steps:
Formation of the pyrazole core: The synthesis begins with the construction of the 1H-pyrazole ring system through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the nitro group: Nitration of the pyrazole ring can be achieved using concentrated nitric acid under controlled conditions to ensure selective substitution.
Attachment of the difluoroethoxy group: This step involves nucleophilic substitution reactions to introduce the difluoroethoxy substituent.
Formation of the butanoic acid side chain: This can be done via ester hydrolysis or other carboxylation methods to append the butanoic acid moiety.
Industrial Production Methods
Industrial-scale production may employ more efficient, cost-effective catalysts and solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo various oxidation reactions under appropriate conditions.
Reduction: The nitro group can also be reduced to an amino group using reagents like catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions may occur at the difluoroethoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
The major products vary based on the reaction type, including aminopyrazoles from reductions and substituted pyrazoles from nucleophilic substitution.
科学的研究の応用
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, contributing to advancements in synthetic methodology.
Biology
In biological research, it can act as a probe or ligand for studying enzyme interactions and biological pathways.
Medicine
Industry
In the industrial sector, it can be utilized in the formulation of agrochemicals, such as herbicides or pesticides, and in the development of specialty materials.
作用機序
The compound’s effects are primarily influenced by its ability to interact with biological molecules. The nitro group and pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
3-(2,2-difluoroethoxy)-1H-pyrazole: Lacks the nitro and butanoic acid functionalities.
4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxyl group but lacks the difluoroethoxy substituent.
Uniqueness
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid stands out due to its unique combination of functional groups, providing distinct reactivity and applications compared to its analogs.
That's the lowdown on this fascinating compound! Let's see what else we can dive into.
特性
IUPAC Name |
3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O5/c1-5(2-8(15)16)13-3-6(14(17)18)9(12-13)19-4-7(10)11/h3,5,7H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJPQZSCOJAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
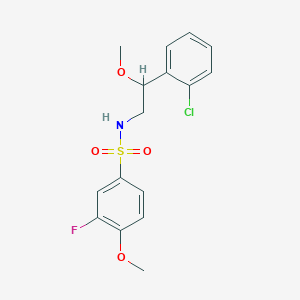
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)
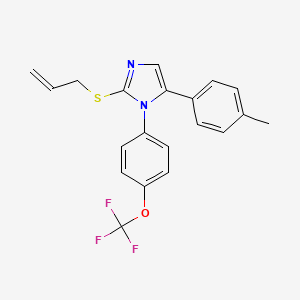
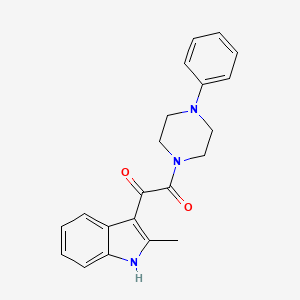
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2695400.png)
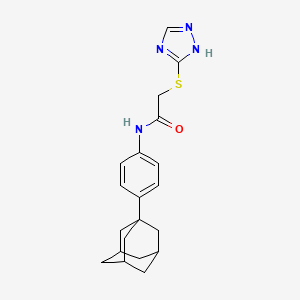
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B2695405.png)
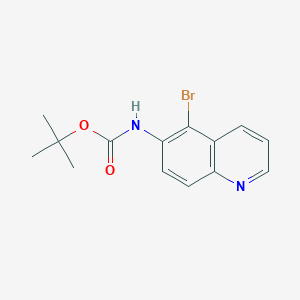
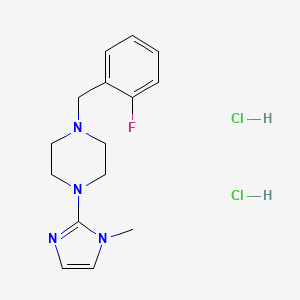
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2695413.png)
